Tumorigenicity: 5,12-Dimethylchrysene vs. 5-Methylchrysene in Mouse Skin Initiation
In a direct comparative bioassay on mouse skin, 5,12-dimethylchrysene was found to be significantly less tumorigenic than the potent reference compound, 5-methylchrysene (5-MeC) [1]. While the study identified 5,6-diMeC as the only dimethylchrysene with significant tumorigenic activity among the seven isomers tested, 5,12-diMeC, along with the majority of other isomers, demonstrated negligible activity [2].
| Evidence Dimension | Tumor-initiating activity |
|---|---|
| Target Compound Data | Significantly less tumorigenic (activity comparable to other inactive isomers) |
| Comparator Or Baseline | 5-Methylchrysene (5-MeC) - Potent carcinogen; 5,6-Dimethylchrysene - only isomer with significant tumorigenic activity |
| Quantified Difference | Qualitative classification as non-tumorigenic vs. potent tumor initiator |
| Conditions | Mouse skin initiation-promotion bioassay following single topical application |
Why This Matters
This firmly establishes the compound as an essential negative control for any study examining the biological activity of methylated chrysenes, enabling precise SAR mapping.
- [1] Amin S, Balanikas G, Huie K, Hecht SS. Synthesis and tumor-initiating activities of dimethylchrysenes. Chem Res Toxicol. 1988;1(6):349-355. View Source
- [2] Amin S, Hecht SS, Di Raddo P, Harvey RG. Comparative tumor initiating activities of cyclopentano and methyl derivatives of 5-methylchrysene and chrysene. Cancer Lett. 1990;51(1):17-20. View Source
